molecular formula C15H10ClN3 B5451884 3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine

Cat. No.: B5451884
M. Wt: 267.71 g/mol
InChI Key: IJXQWWARCJDWFF-JXMROGBWSA-N
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Description

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine is an organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring substituted with an ethenyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine typically involves the reaction of 4-chlorobenzaldehyde with 1,2,4-benzotriazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the benzotriazine and the 4-chlorophenyl group. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted benzotriazine derivatives.

    Substitution: Formation of substituted benzotriazine derivatives with various functional groups.

Scientific Research Applications

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium: Similar structure but with a pyridinium ring instead of a benzotriazine ring.

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Similar chlorophenyl group but different core structure.

    N-[(2E)-3-(4-Chlorophenyl)prop-2-enyl]acetamide: Similar ethenyl linkage but different functional groups attached.

Uniqueness

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine is unique due to its benzotriazine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-1,2,4-benzotriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-19-15/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXQWWARCJDWFF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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